![molecular formula C14H16ClNO B1521510 2-(Benzyloxy)-4-methylaniline hydrochloride CAS No. 142769-31-1](/img/structure/B1521510.png)
2-(Benzyloxy)-4-methylaniline hydrochloride
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, and reactivity .Scientific Research Applications
Rat Liver Microsomal Metabolism
A study on rat liver microsomal metabolism of 2-halogenated 4-methylanilines, including analogs similar to 2-(Benzyloxy)-4-methylaniline hydrochloride, revealed the formation of metabolites through side-chain C-hydroxylation (producing benzyl alcohols and benzaldehydes) and N-hydroxylation (producing hydroxylamines and nitroso derivatives). This research provides insights into the metabolic pathways and potential toxicological profiles of such compounds (Boeren et al., 1992).
Autoxidation Studies
Research on 4-methylcatechol autoxidation, a process related to the oxidative transformations of similar compounds, explored the formation of quinone derivatives under physiological conditions. This study offers a model for understanding the biosynthesis of copper amine oxidases' quinonoid cofactor, potentially relevant to the metabolism or chemical behavior of 2-(Benzyloxy)-4-methylaniline hydrochloride (Rinaldi et al., 1995).
Imaging Probes for Alzheimer's Disease
In the field of medicinal chemistry, derivatives of phenylbenzoxazole, structurally related to 2-(Benzyloxy)-4-methylaniline hydrochloride, have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging cerebral β-amyloid plaques in Alzheimer's disease. These studies demonstrate the compound's utility in developing diagnostic tools for neurodegenerative diseases (Cui et al., 2012).
Material Science and Polymer Chemistry
Another application is found in the synthesis and characterization of polyaniline doped with benzoic acid and substituted benzoic acids, including compounds analogous to 2-(Benzyloxy)-4-methylaniline hydrochloride. This research has implications for the development of conductive polymers and materials science (Amarnath & Palaniappan, 2005).
Defense Chemicals in Plants
The study of hydroxamic acids (4-hydroxy-1,4-benzoxazin-3-ones) in cereals, which shares structural motifs with 2-(Benzyloxy)-4-methylaniline hydrochloride, highlights the role of these compounds in plant defense against pests and diseases, offering insights into agricultural chemistry and plant biology (Niemeyer, 1988).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-methyl-2-phenylmethoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO.ClH/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12;/h2-9H,10,15H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVNTIGTPXJWHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCC2=CC=CC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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